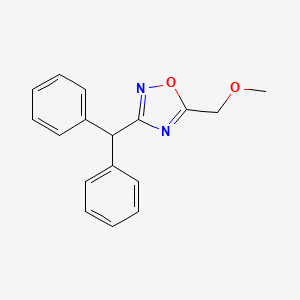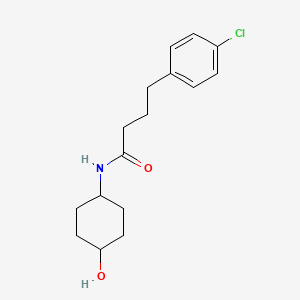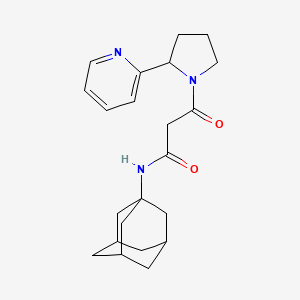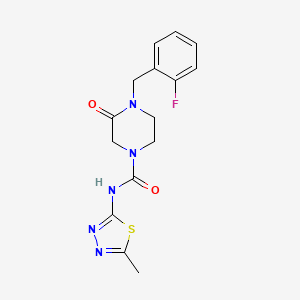![molecular formula C16H23N3O2 B4527038 N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B4527038.png)
N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-1-methylpyrrole-2-carboxamide
Übersicht
Beschreibung
N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-1-methylpyrrole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring, a cyclopentyl group, and a pyrrolidinone moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-1-methylpyrrole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole-2-carboxamide core, followed by the introduction of the cyclopentyl and pyrrolidinone groups through various coupling reactions. Key reagents often include organometallic catalysts and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency. Reaction conditions are carefully controlled, including temperature, pressure, and solvent choice, to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Wissenschaftliche Forschungsanwendungen
N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-1-methylpyrrole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methylpyridine-3-sulfonamide
- N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-4-pyrazin-2-ylbenzamide
- N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-1H-pyrrole-3-carboxamide
Uniqueness
Compared to similar compounds, N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-1-methylpyrrole-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development.
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-18-8-4-7-14(18)16(21)17-10-12-9-15(20)19(11-12)13-5-2-3-6-13/h4,7-8,12-13H,2-3,5-6,9-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWNRXFNJZKIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2CC(=O)N(C2)C3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B4526983.png)

![2-[(5-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]methyl}-2-furyl)thio]pyrimidine](/img/structure/B4526991.png)
![8-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4526998.png)
![4-(3,5-dimethylisoxazol-4-yl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4527001.png)
![(1S,6R)-9-[(6-methyl-4-oxochromen-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4527011.png)
![2-chloro-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4527018.png)
![1-[2-[1-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-2-yl]ethyl]pyrrolidin-2-one](/img/structure/B4527026.png)


![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4527062.png)
![(2S)-1-acetyl-N-[(3-chloro-1-benzothiophen-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B4527074.png)
